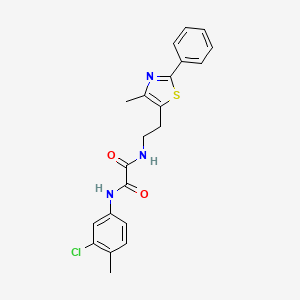

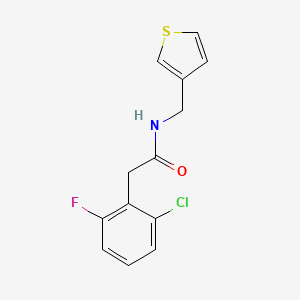

![molecular formula C9H5NO4 B2610616 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid CAS No. 2091267-73-9](/img/structure/B2610616.png)

8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid, also known as 8-oxo-G or oxoG, is a modified nucleoside that is formed by the oxidation of guanine in DNA. It is a biomarker of oxidative stress and has been widely studied due to its potential role in the development of cancer and other diseases.

Applications De Recherche Scientifique

Spectroscopic Analysis and Structural Optimization

The study by Bahgat, Jasem, and El‐Emary (2009) focused on the spectroscopic analysis of similar compounds, demonstrating the use of FT-IR and FT-Raman spectra for structural insights. This research highlights the application of spectroscopy in understanding the molecular structure and vibrational spectra of related pyridine derivatives (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis and Yield Optimization

Romo et al. (2021) synthesized a structurally similar compound, demonstrating the efficiency of using water as a solvent under microwave irradiation. This approach is significant for optimizing the synthesis and yield of such compounds (Romo, Insuasty, Quiroga, & Abonía, 2021).

Novel Compound Synthesis for Potential Therapeutic Applications

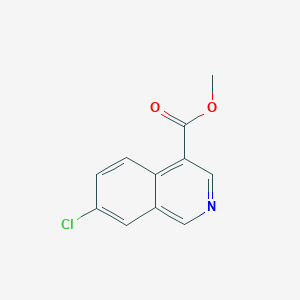

Kumar and Mashelker (2007) explored the synthesis of novel oxadiazole compounds containing pyranopyridine moieties, indicating potential hypertensive activity. This work showcases the exploration of new compounds for potential pharmacological applications (Kumar & Mashelker, 2007).

Development of New Heterocyclic Systems

Yakovenko and Vovk (2021) developed approaches for synthesizing amino- and oxoimidazo pyrazolo pyridines, demonstrating the potential of these compounds as biologically active scaffolds (Yakovenko & Vovk, 2021).

Antihypertensive Activity and Derivative Synthesis

Kumar and Mashelker (2006) synthesized cyano-7-substituted pyranopyridine derivatives, expected to exhibit antihypertensive activity. This research highlights the potential therapeutic applications of these compounds (Kumar & Mashelker, 2006).

Exploration of Antiallergic Activity

Nohara et al. (1985) synthesized benzopyranopyridines with significant antiallergic activity, illustrating the therapeutic potential of such derivatives (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Heterogeneous Catalysis in Organic Synthesis

Asghari and Mohammadnia (2016) demonstrated the use of pyridine-4-carboxylic acid functionalized nanoparticles as catalysts in the synthesis of pyranone derivatives. This study contributes to the field of organic synthesis using novel catalysts (Asghari & Mohammadnia, 2016).

Antitumor Evaluation of Novel Derivatives

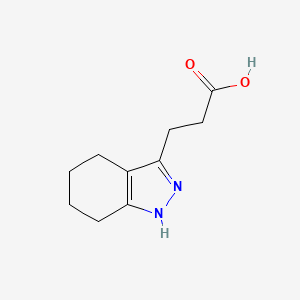

Rodrigues et al. (2019) synthesized novel pyranopyridines and evaluated their antitumor potential, highlighting the ongoing exploration of these compounds in cancer research (Rodrigues, Buisson, Pereira, Pinheiro, Fernández-Marcelo, Vasconcelos, Berteina‐Raboin, & Queiroz, 2019).

Propriétés

IUPAC Name |

8-oxopyrano[3,4-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIUZCRJXDMVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC(=C2)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)

acetate](/img/structure/B2610547.png)

![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)